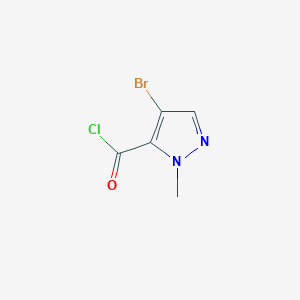

4-溴-1-甲基-1H-吡唑-5-羰基氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of pyrazole carbonyl chloride with different nucleophiles. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another example is the synthesis of 4-bromo-1-phenylsulphonylpyrazole, which can be metallated regioselectively to give various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using techniques such as IR, NMR, and X-ray crystallography. For example, the molecular geometry, vibrational wave numbers, and frontier molecular orbitals of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one were calculated using density functional theory (DFT) . The study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones revealed the molecular and supramolecular structures of several isomers, highlighting the importance of C-H...A (A = O, π) and π-stacking interactions in the solid state .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization. The reactivity of these compounds is influenced by the substituents on the pyrazole ring. For instance, the phenylsulphonyl group in 4-bromo-1-phenylsulphonylpyrazole can be removed under alkaline conditions, yielding 4-bromo-3(5)-substituted 1H-pyrazoles . Additionally, the electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one demonstrates the versatility of pyrazole derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of bromine and other substituents can significantly affect properties such as solubility, melting point, and biological activity. For example, the presence of a bromine atom can enhance the lipophilicity of the compound, potentially increasing its bioavailability . The biological activities of pyrazole derivatives, such as insecticidal, fungicidal, and analgesic activities, are often evaluated in various assays .

科学研究应用

医药化学

4-溴-1-甲基-1H-吡唑-5-羰基氯: 是医药化学中一种宝贵的中间体。 它被用于合成各种药物化合物,包括潜在的抑制剂 . 它的吡唑核心是许多药物分子中常见的基序,其反应性允许引入各种可以增强生物活性的官能团。

农业

在农业领域,该化合物可用于制造杀虫剂和除草剂。 它与不同农业化学品的反应性可以导致开发出新产品,帮助保护农作物免受病虫害 .

材料科学

该化合物在材料科学领域有应用,特别是在合成新型聚合物和涂层方面。 它与各种单体的反应能力可以导致具有改进性能的材料,例如耐用性和抗环境因素能力 .

属性

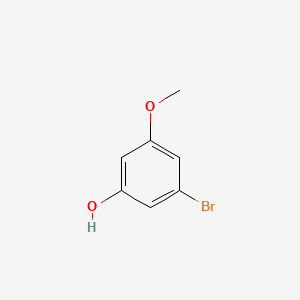

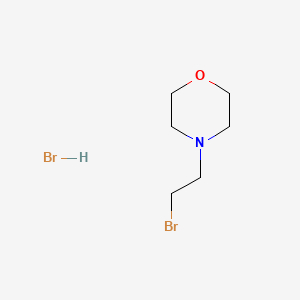

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQOVBRZZLXZEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)